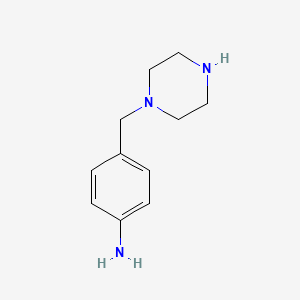

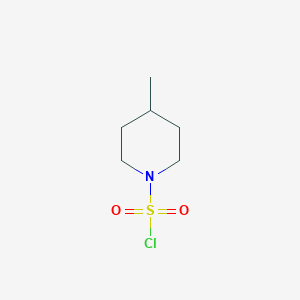

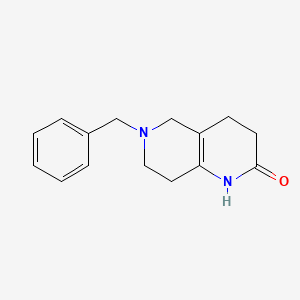

![molecular formula C12H16N4O B1316703 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile CAS No. 138310-93-7](/img/structure/B1316703.png)

2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile, also known as 2-MEPPC, is an organic compound with a wide variety of applications in scientific research. It is a versatile compound that has been used in many laboratory experiments, and is useful for a variety of purposes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

This compound and its derivatives have been extensively studied for their reactivity and potential in synthesizing a wide array of heterocyclic compounds. For instance, Kalogirou and Koutentis (2014) explored the reactions of selected 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, including morpholine, highlighting the formation of 3-amino-substituted derivatives in high yields, which illustrates the versatility of these compounds in synthetic organic chemistry (Kalogirou & Koutentis, 2014). Similarly, Chumachenko, Shablykin, and Brovarets (2014) reported on the interaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)- and 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of novel cyclic compounds, which underscores the potential of morpholine derivatives in the synthesis of complex heterocyclic structures (Chumachenko, Shablykin, & Brovarets, 2014).

Coordination Chemistry

The interaction of these compounds with metal ions to form stable complexes offers insights into their application in coordination chemistry. Segl′a, Mikloš, Jamnický, and Šima (1999) explored the condensation of pyridine-2-carbonitrile with amino alcohols in the presence of Ni(II) salts, demonstrating the formation of complexes that could have implications in catalysis and material science (Segl′a, Mikloš, Jamnický, & Šima, 1999). These findings highlight the multifaceted roles that such compounds can play, not only as intermediates in organic synthesis but also in the development of coordination compounds with potential applications in various technological fields.

Potential as Intermediates

The structural motifs present in 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile derivatives make them promising candidates as intermediates for the synthesis of more complex molecules. For example, the work by Buryi, Dotsenko, Levashov, Lukina, Strelkov, Aksenov, Aksenova, and Netreba (2019) on the synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles from acetylenic ketones and cyanothioacetamide in the presence of morpholine showcases the utility of these compounds in generating biologically relevant heterocycles, which could have implications in drug discovery and development (Buryi et al., 2019).

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-ylethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c13-10-11-2-1-3-14-12(11)15-4-5-16-6-8-17-9-7-16/h1-3H,4-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOLIQNRYYEVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567826 |

Source

|

| Record name | 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile | |

CAS RN |

138310-93-7 |

Source

|

| Record name | 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

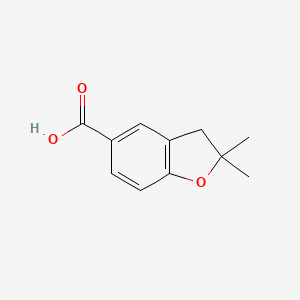

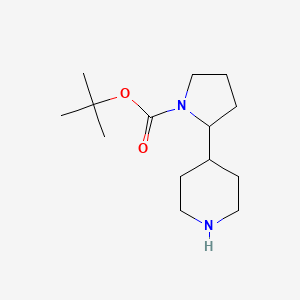

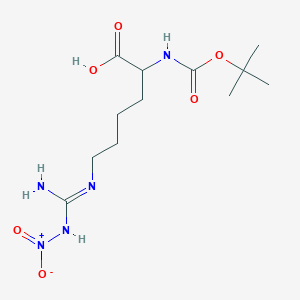

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)